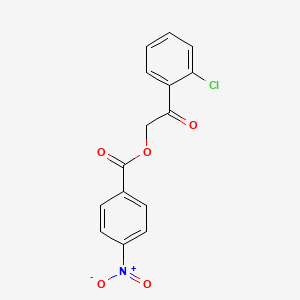

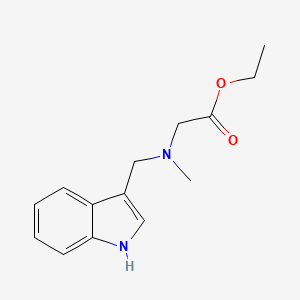

![molecular formula C13H16N2O4S B5858543 3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)

3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine derivatives, akin to the compound , typically involves cyclocondensation reactions that utilize barbituric acid or thiobarbituric acid with various aldehydes, often facilitated by catalysts such as sulfonic acid nanoporous silica (Ziarani et al., 2013). These reactions are notable for their efficiency and selectivity, offering a path to diverse pyrano[2,3-d]pyrimidine dione derivatives.

Molecular Structure Analysis

Investigations into the molecular structure of pyrano[2,3-d]pyrimidine derivatives reveal intricate details about their configurations and potential isomerism. For instance, studies on isomeric pyrazolo[3,4-d]pyrimidine-based molecules highlight how subtle changes in substitution patterns can significantly affect molecular interactions and properties, such as dimerization tendencies and hydrogen bonding (Avasthi et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of pyrano[2,3-d]pyrimidine derivatives involves a variety of reactions, including electrophilic substitution and cyclocondensation. These reactions are crucial for introducing different functional groups into the pyrano[2,3-d]pyrimidine scaffold, thereby altering its chemical properties and potential applications. For example, the cyclocondensation of barbituric acid with arylideneacetophenones under specific conditions leads to the formation of pyrano[2,3-d]pyrimidine-2,4-diones, showcasing the compound's versatility in chemical synthesis (Rahman et al., 2013).

Wirkmechanismus

While the mechanism of action can vary depending on the specific compound and its biological target, some thieno[2,3-d]pyrimidines are known to exhibit antibacterial activity by inhibiting the unwinding of supercoiled DNA in various bacteria and blocking the activity of DNA gyrase and topoisomerase .

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by thieno[2,3-d]pyrimidines, there is significant interest in further exploring these compounds for potential therapeutic applications . This includes the development of new synthetic methods, the exploration of different substituents to modify the compound’s properties, and further studies into their mechanisms of action .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-13(2)5-7-8(6-19-13)20-10-9(7)11(17)15(3-4-16)12(18)14-10/h16H,3-6H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEQERSBKGVVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)

![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)

![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)

![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)